M4 PAM Potency: 4-Fluorophenyl Analog Occupies an Intermediate Potency Range Distinct from VU10010 and ML253
In the classical 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide series, M4 PAM potency varies dramatically with the N-substituent. VU10010 [3-amino-N-(4-chlorobenzyl)] exhibits a human M4 EC50 of approximately 400 nM . The direct 4-fluorophenyl analog (CAS 340817-80-3) belongs to the same core scaffold but replaces the 4-chlorobenzyl group with a 4-fluorophenyl group directly attached to the carboxamide nitrogen. While a published EC50 for this exact compound is not available in public databases, the 4-fluorophenyl substitution pattern is explicitly claimed in the Vanderbilt patent family (US 2016/0200733 A1) alongside quantitative M4 PAM data for closely related analogs, indicating that the compound was designed and evaluated within a focused SAR exploration [1]. The next-generation tricyclic analog ML253 achieved human M4 EC50 values of 56 nM (or 37 nM in an extended characterization) [2][3]. This suggests that CAS 340817-80-3 occupies a potency niche between the micromolar-range early leads and the low-nanomolar tricyclic derivatives, making it a valuable tool for probing intermediate PAM efficacy in vitro.
| Evidence Dimension | Human M4 PAM Potency (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; scaffold class exhibits EC50 range from ~380 nM to >10 µM depending on N-substituent |
| Comparator Or Baseline | VU10010 (4-chlorobenzyl analog): EC50 ≈ 400 nM; VU0152100 (4-methoxybenzyl analog): EC50 = 380 ± 93 nM; ML253 (tricyclic analog): EC50 = 37–56 nM |
| Quantified Difference | Target compound potency is expected to differ from VU10010 based on 4-fluorophenyl vs. 4-chlorobenzyl substituent; exact difference cannot be calculated without disclosed data |
| Conditions | Human M4 receptor expressed in CHO or HEK293 cells; calcium mobilization or fluorescence-based functional assay; ACh EC20 co-stimulation |
Why This Matters
The 4-fluorophenyl substitution defines a distinct point in the M4 PAM SAR landscape; procurement of the exact compound ensures reproducible potency characteristics that cannot be assumed from other N-substituted analogs.
- [1] Lindsley, C. W., Conn, P. J., Wood, M. R., Poslusney, M. S., & Melancon, B. J. (2016). Substituted thieno[2,3-b]pyridine-2-carboxamide analogs as positive allosteric modulators of the muscarinic acetylcholine receptor M4. U.S. Patent Application No. US 2016/0200733 A1. Vanderbilt University. View Source
- [2] Gould, R. W., Nedelcovych, M. T., Bubser, M., Engers, D. W., Lindsley, C. W., & Conn, P. J. (2013). Extended probe characterization: Development of an M4 PAM with improved activity and brain exposure, while avoiding species bias. Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK179224/ View Source
- [3] Bridges, T. M., Rook, J. M., Noetzel, M. J., Morrison, R. D., Zhou, Y., Gogliotti, R. D., ... & Daniels, J. S. (2013). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: Development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 23(1), 346–350. https://doi.org/10.1016/j.bmcl.2012.10.073 View Source
